molecular formula C14H17N3O5 B3750174 N-cycloheptyl-3,5-dinitrobenzamide

N-cycloheptyl-3,5-dinitrobenzamide

Cat. No.: B3750174
M. Wt: 307.30 g/mol
InChI Key: JOYLSSQWYVHPNI-UHFFFAOYSA-N
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Description

N-cycloheptyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C14H17N3O5 and a molecular weight of 307.31 g/mol . It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of a 3,5-dinitrobenzamide moiety. This compound is typically a yellow to white solid .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cycloheptyl-3,5-dinitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-3,5-dinitrobenzamide
  • N,N-diethyl-3,5-dinitrobenzamide
  • N,N-dimethyl-3,5-dinitrobenzamide
  • N-butyl-3,5-dinitrobenzamide
  • N-methyl-3,5-dinitrobenzamide

Uniqueness

N-cycloheptyl-3,5-dinitrobenzamide is unique due to the presence of the cycloheptyl group, which may impart different physical and chemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development .

Properties

IUPAC Name

N-cycloheptyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-14(15-11-5-3-1-2-4-6-11)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,1-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYLSSQWYVHPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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